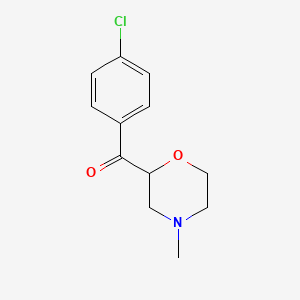
2-(4-Chlorobenzoyl)-4-methylmorpholine
Overview
Description
“4-Chlorobenzoyl” is an acyl chloride consisting of benzoyl chloride having a chloro substituent in the para-position . It is functionally related to a 4-chlorobenzoic acid . “2-(4-Chlorobenzoyl)benzoic acid” is a compound that forms complexes with europium and terbium having photoluminescence properties .
Synthesis Analysis
There are several papers discussing the synthesis of compounds related to “4-Chlorobenzoyl”. For example, one paper discusses the synthesis of "1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea and its Ni(II) and Cu(II) complexes" . Another paper discusses the synthesis of "2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1 H-indol-3-yl)-N-(4-nitrophenyl)acetamide" .
Chemical Reactions Analysis
There are several papers discussing the chemical reactions of compounds related to “4-Chlorobenzoyl”. For example, one paper discusses the conversion of 4-chlorobenzoate to 4-hydroxybenzoate .
Scientific Research Applications
- Application : This compound, also known as Fenofibric acid, is used in the synthesis of various pharmaceuticals .
- Method of Application : The specific methods of application can vary depending on the desired end product. However, it’s typically used in reactions involving acylation .
- Results or Outcomes : The outcomes of these reactions can vary widely, but the end products are typically pharmaceuticals or intermediates used in further reactions .
- Application : This compound is synthesized for its potential biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
- Method of Application : The compound is synthesized through an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane, using a slight excess of triethylamine .
- Results or Outcomes : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .
- Application : This compound is used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .
- Method of Application : The compound is typically used in acylation reactions of benzene using different solid acid catalysts .
- Results or Outcomes : The outcomes of these reactions can vary widely, but the end products are typically intermediates used in further reactions .
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
4-Chlorobenzoyl chloride
- Application : This compound is used for synthesis in various chemical reactions .
- Method of Application : The specific methods of application can vary depending on the desired end product. However, it’s typically used in reactions involving acylation .
- Results or Outcomes : The outcomes of these reactions can vary widely, but the end products are typically intermediates used in further reactions .
- Application : Dehalogenases are enzymes that catalyze the removal of halogens from organic compounds. They have potential applications in bioremediation and the chemical industry .
- Method of Application : Dehalogenases work by cleaving carbon-halogen bonds in organohalogen compounds. They use a substitution mechanism that proceeds via a covalent aspartyl intermediate .
- Results or Outcomes : The outcomes of these reactions can vary widely, but the end products are typically less toxic and more environmentally friendly .
- Application : This compound undergoes oximination/cyclization with hydroxylamine hydrochloride in the presence of inorganic base in water or alcoholic solvents .
- Method of Application : The specific methods of application can vary depending on the desired end product. However, it’s typically used in reactions involving oximination/cyclization .
- Results or Outcomes : The outcomes of these reactions can vary widely, but the end products are typically intermediates used in further reactions .
2-(4-Chlorobenzoyl)benzoic acid
Dehalogenases
Oximination/Cyclization of 2-(4-Chlorobenzoyl)benzoic acid
Future Directions
There are several papers discussing the potential applications of compounds related to “4-Chlorobenzoyl”. For example, one paper discusses the potential use of “1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea” in biological properties . Another paper discusses the potential use of “2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1 H-indol-3-yl)-N-(4-nitrophenyl)acetamide” in anticancer evaluation .
properties
IUPAC Name |
(4-chlorophenyl)-(4-methylmorpholin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-14-6-7-16-11(8-14)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQPYWIDGDWGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzoyl)-4-methylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



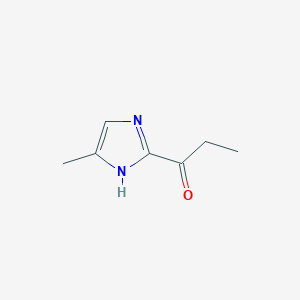
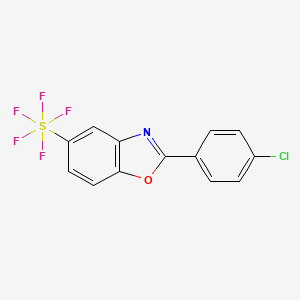
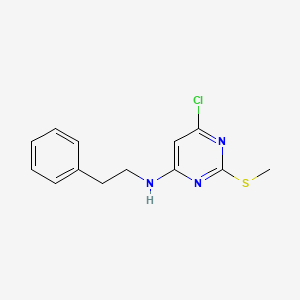
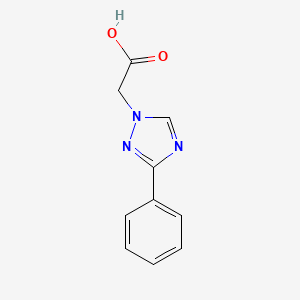
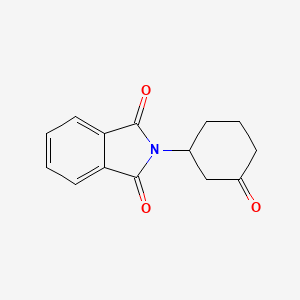
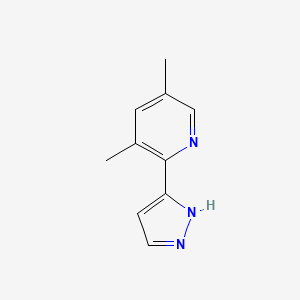
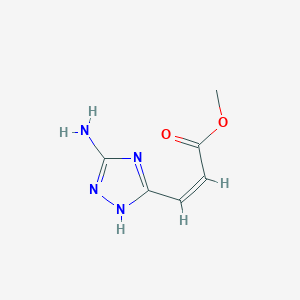
![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)
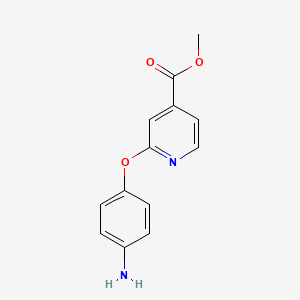
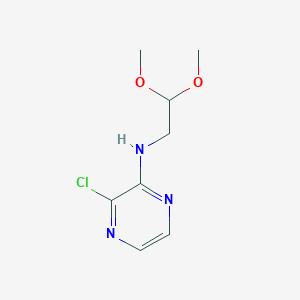
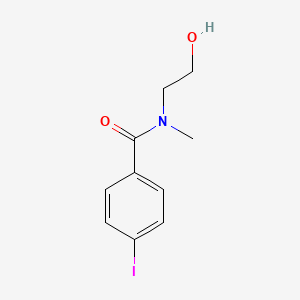
![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)
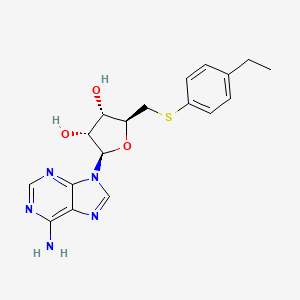
![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)